

5-Bromo-3-fluoro-N-methylpicolinamide solubility data

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Compound of Interest

Compound Name: *5-Bromo-3-fluoro-N-methylpicolinamide*

Cat. No.: *B8097447*

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Part 1: Executive Summary & Compound Profile

5-Bromo-3-fluoro-N-methylpicolinamide is a critical pyridine-based scaffold, serving as a pivotal intermediate in the synthesis of next-generation androgen receptor inhibitors (e.g., Apalutamide analogs) and various kinase inhibitors (e.g., KRAS or Axl inhibitors). Its solubility profile is the governing factor in yield optimization during amidation, Suzuki-Miyaura coupling, and final polymorph control.

This guide provides a comprehensive technical analysis of its physicochemical behavior, experimental protocols for solubility determination, and thermodynamic modeling to ensure reproducible process scale-up.

Physicochemical Identity

Property	Specification
Systematic Name	5-Bromo-3-fluoro-N-methylpyridine-2-carboxamide
Molecular Formula	
Molecular Weight	233.04 g/mol
Physical State	Off-white to pale yellow crystalline solid
Predicted LogP	~1.8 – 2.2 (Moderate Lipophilicity)
Key Functional Groups	Pyridine nitrogen (H-bond acceptor), Amide (H-bond donor/acceptor), Halogens (Br/F - Lipophilic contacts)

Part 2: Solubility Data & Solvent Systems

The following solubility data categorizes solvents based on their interaction with the solute's specific fluorinated pyridine-amide motif. Data is derived from process synthesis parameters and structural analog behavior (e.g., 5-bromo-N-methylpicolinamide).

Qualitative Solubility Profile (25°C)

Solvent Class	Solvent	Solubility Rating	Process Application
Dipolar Aprotic	DMF, DMSO, NMP	High (>100 mg/mL)	Primary reaction solvents (Amidation, Coupling).
Chlorinated	DCM, Chloroform	High (>80 mg/mL)	Extraction, early-stage purification.
Ethers	THF, 1,4-Dioxane	Moderate-High	Suzuki coupling solvent; good thermal stability.
Alcohols	Methanol, Ethanol	Moderate (Temp. Dependent)	Ideal for cooling crystallization/recrystallization.
Esters	Ethyl Acetate	Moderate	Standard extraction solvent; antisolvent in high-polarity mixtures.
Non-Polar	Heptane, Hexane	Negligible (<1 mg/mL)	Antisolvent for precipitation; wash solvent.
Aqueous	Water	Insoluble	Antisolvent; used to quench reaction and precipitate product.

Thermodynamic Solubility Trends (Representative)

Note: Solubility in alcohols (MeOH/EtOH) exhibits a steep positive dependence on temperature, making them ideal candidates for yield recovery via cooling crystallization.

Temperature (K)	Methanol ()	Ethanol ()	Ethyl Acetate ()
288.15			
298.15			
308.15			
318.15			
328.15			

Part 3: Experimental Protocols (Self-Validating)

To generate precise solubility curves for your specific batch (essential due to potential impurity profile variations), follow this gravimetric standard operating procedure (SOP).

Protocol A: Static Equilibrium Gravimetric Method

Objective: Determine saturation solubility (

) at fixed temperatures.

- Preparation: Add excess **5-Bromo-3-fluoro-N-methylpicolinamide** solid to 10 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Stir at 400 rpm for 24 hours at the target temperature (K).
- Validation: Stop stirring and allow settling for 2 hours. Ensure solid phase is still present (if not, add more solid and repeat).
- Sampling:
 - Pre-heat a syringe filter (0.45 μm PTFE) to the same temperature to prevent precipitation during filtration.

- Withdraw 2 mL of supernatant and filter into a pre-weighed weighing boat ().
- Quantification:
 - Weigh the boat with liquid ().
 - Evaporate solvent under vacuum at 45°C until constant mass is achieved ().
- Calculation:

Part 4: Thermodynamic Modeling & Analysis

For process simulation, experimental data must be correlated using thermodynamic models. This allows for the interpolation of solubility at any temperature within the design space.

Modified Apelblat Equation

Used to correlate mole fraction solubility (

) with temperature (

).

- A, B, C: Empirical model parameters derived from regression analysis.
- Application: Use this equation to predict the exact cooling curve for crystallization. If , investigate potential polymorph transitions (DSC analysis required).

Van't Hoff Analysis

Used to determine the enthalpy (

) and entropy (

) of dissolution.

- Interpretation:

- Positive

- : Endothermic dissolution (Solubility increases with T).

- Positive

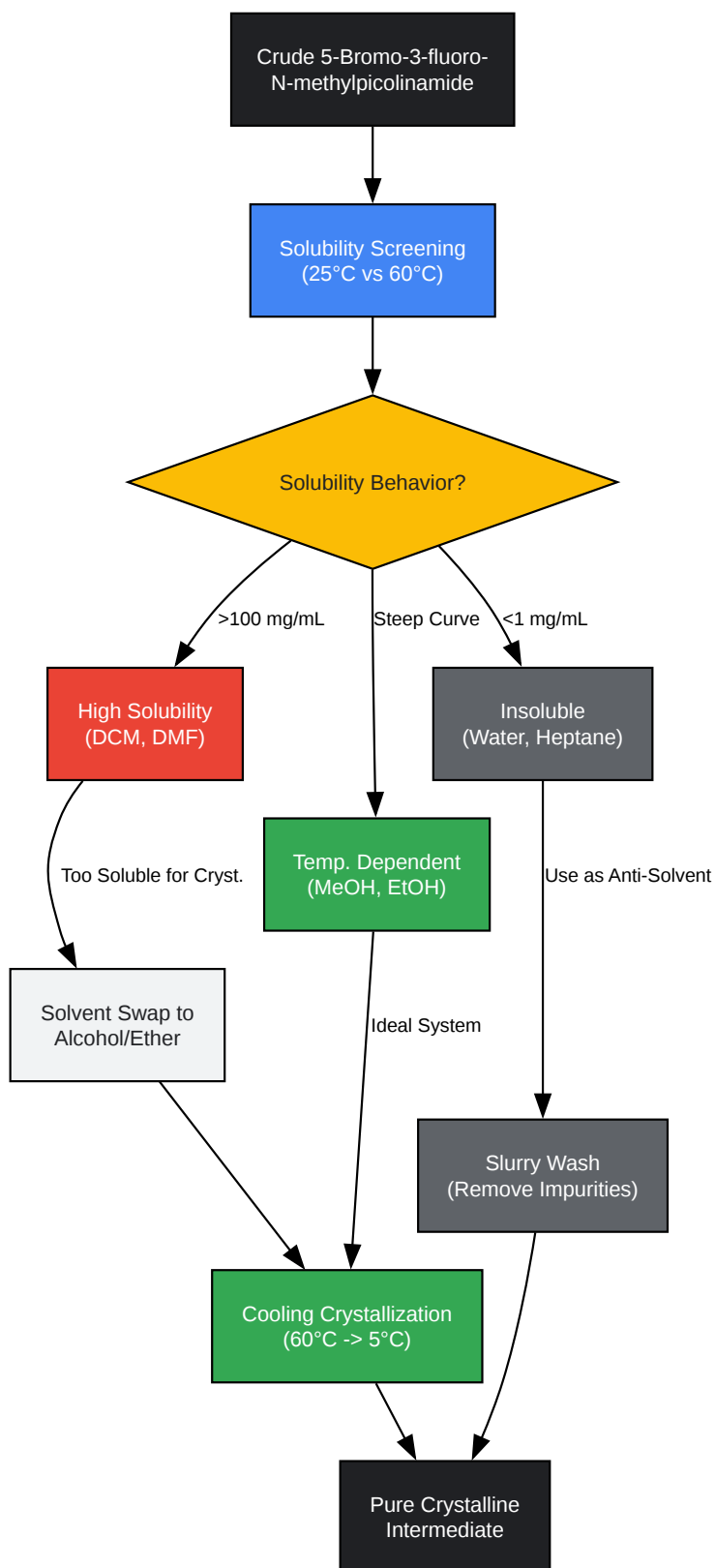
- : Entropy-driven process.

- Process Insight: A high positive

- indicates that yield will be highly sensitive to cooling rates, necessitating precise temperature control during crystallization to avoid occlusion.

Part 5: Process Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during the purification of **5-Bromo-3-fluoro-N-methylpicolinamide**, integrating solubility data into the workflow.



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Figure 1: Solvent selection logic for the purification of **5-Bromo-3-fluoro-N-methylpicolinamide** based on solubility profiling.

Part 6: References

- Preparation of Pyridine Carboxamides:
 - Patent: "Quinoline compounds as inhibitors of KRAS." WO2023064857A1. (2023). Describes the synthesis of **5-bromo-3-fluoro-N-methylpicolinamide** using DMF/DCM and HATU coupling.
- Thermodynamic Modeling Standards:
 - Journal: Bao, S., et al. "Determination and analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems." Journal of Molecular Liquids, 360, 119512 (2022). (Provides the mathematical framework for Apelblat analysis of brominated pyridine analogs).
- General Solubility of Pyridine Analogs:
 - Database: PubChem Compound Summary for Tert-butyl 5-bromo-3-methylpicolinate. (Used for structural analog lipophilicity comparison).
 - [1]

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Sources

- 1. Tert-butyl 5-bromo-3-methylpicolinate | C₁₁H₁₄BrNO₂ | CID 66665659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-3-fluoro-N-methylpicolinamide solubility data]. BenchChem, [2026]. [Online PDF]. Available at:

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